molecular formula C13H12F2N2O4S B2578322 1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795303-82-0

1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2578322
CAS No.: 1795303-82-0
M. Wt: 330.31
InChI Key: NZJONDWBRUIBAL-UHFFFAOYSA-N
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Description

1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that features a unique combination of functional groups, including a difluorophenyl sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated amine and an appropriate base.

    Introduction of the Difluorophenyl Sulfonyl Group: The difluorophenyl sulfonyl group can be introduced via a sulfonylation reaction using a difluorophenyl sulfonyl chloride and a base.

    Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety can be synthesized through a condensation reaction involving a suitable dione precursor and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl sulfonyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.

    Chemical Biology: The compound is used as a tool to probe biological pathways and molecular mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.

Comparison with Similar Compounds

Similar Compounds

    1-(1-((2,5-Dichlorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione: Similar structure with chlorine atoms instead of fluorine.

    1-(1-((2,5-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)pyrrolidine-2,5-dione: Similar structure with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the presence of both the difluorophenyl sulfonyl group and the azetidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[1-(2,5-difluorophenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O4S/c14-8-1-2-10(15)11(5-8)22(20,21)16-6-9(7-16)17-12(18)3-4-13(17)19/h1-2,5,9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJONDWBRUIBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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